1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Mechanism of Action
Mode of Action
Without specific studies, it’s difficult to say how “1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with a trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” are. Compounds with a trifluoromethyl group are often associated with various biological activities .
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluorine and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine and trifluoromethyl groups can be substituted under specific conditions, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other fluorinated pyrazole derivatives, such as:
- 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-iodophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The unique properties of this compound, such as its enhanced stability and reactivity, make it particularly valuable for specific applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLWIZOBIKMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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